molecular formula C12H2Cl6O2 B1198213 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin CAS No. 57653-85-7

1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin

Cat. No. B1198213
CAS RN: 57653-85-7
M. Wt: 390.9 g/mol
InChI Key: YCLUIPQDHHPDJJ-UHFFFAOYSA-N
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Description

1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin is a polychlorinated dibenzodioxin (PCDD) and is an agonist of the aryl hydrocarbon receptor . It has been found in animal feed and in the air near municipal waste incinerators .


Molecular Structure Analysis

The molecular formula of 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin is C12H2Cl6O2 . The IUPAC Standard InChIKey is YCLUIPQDHHPDJJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin is extremely stable, even on heating to 1292°F . Solutions of this compound may be sensitive to light .


Physical And Chemical Properties Analysis

1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin is a fluffy white solid . It is insoluble in water .

Scientific Research Applications

Chemical Structure and Properties

“1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin” is a polychlorinated dibenzodioxin (PCDD) with the molecular formula C12H2Cl6O2 and a molecular weight of 390.861 . It is also known by other names such as Dibenzo-p-dioxin, 1,2,3,6,7,8-hexachloro-; Dibenzo (b,e) (1,4)dioxin, 1,2,3,6,7,8-hexachloro-; 1,2,3,6,7,8-Hexachloro-p-dioxin; 1,2,3,6,7,8-Hexachlorodibenzodioxin .

Bioassay and Carcinogenicity

In a dermal study, it was found that “1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin” can cause tumors in mice and rats . The study showed that the compound can cause both benign and malignant tumors .

Biochemical and Toxic Effects

This compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation .

Agonist of the Aryl Hydrocarbon Receptor (AhR)

“1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin” is an agonist of the aryl hydrocarbon receptor (AhR) . It has been found to decrease the production of antibodies against sheep red blood cells in mice .

Environmental Contaminant

This compound has been found in animal feed and in the air near municipal waste incinerators . This highlights its role as an environmental contaminant and its potential impact on environmental health.

Hepatic Tumors

“1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin” has been associated with hepatic tumors in mice and rats . This suggests its potential role in liver carcinogenesis.

Quantitative Estimate of Carcinogenic Risk

The compound has a quantitative estimate of carcinogenic risk from oral exposure . The oral slope factor is 6.2 x 10^3 per mg/kg-day and the drinking water unit risk is 1.8 x 10^-1 per µg/L .

Safety and Hazards

This compound is extremely toxic . Ingestion, inhalation, and skin contact can cause chloracne, characterized by comedones, keratin cysts, pustules, papules, and abscesses . It may also cause liver and kidney damage and personality changes .

properties

IUPAC Name

1,2,3,6,7,8-hexachlorodibenzo-p-dioxin
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InChI

InChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-6-2-4(14)8(16)10(18)12(6)19-5/h1-2H
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InChI Key

YCLUIPQDHHPDJJ-UHFFFAOYSA-N
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Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl
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Molecular Formula

C12H2Cl6O2
Record name 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN
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DSSTOX Substance ID

DTXSID0023824
Record name 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin
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Molecular Weight

390.9 g/mol
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Physical Description

1,2,3,6,7,8-hexachlorodibenzo-p-dioxin is a fluffy white solid. (NTP, 1992), White solid; [CAMEO] White crystals; [MSDSonline]
Record name 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN
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Vapor Pressure

3.6X10-11 mm Hg at 25 °C /extrapolated/
Record name 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN
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Product Name

1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin

CAS RN

57653-85-7
Record name 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN
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Melting Point

545 to 547 °F (NTP, 1992), 285-286 °C
Record name 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN
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Record name 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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